Product packaging for 2-(4-Chlorophenyl)-N-ethyl-1-ethanamine(Cat. No.:CAS No. 41683-99-2)

2-(4-Chlorophenyl)-N-ethyl-1-ethanamine

Cat. No.: B3136429
CAS No.: 41683-99-2
M. Wt: 183.68 g/mol
InChI Key: QUVTTYBFMDDFBM-UHFFFAOYSA-N
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Description

Contextualizing the Chlorophenethylamine Scaffold in Modern Organic Chemistry

The 2-(4-Chlorophenyl)-N-ethyl-1-ethanamine molecule is built upon a chlorophenethylamine scaffold. The phenethylamine (B48288) framework, a phenyl group attached to an aminoethane backbone, is a core structure in many biologically active compounds. The addition of a chlorine atom to the phenyl ring, creating the chlorophenethylamine scaffold, significantly alters the electronic properties of the molecule, influencing its reactivity and potential interactions. This scaffold is a common motif in medicinal chemistry, often explored for its potential biological activities.

Significance of Substituted Ethanamines in Advanced Chemical Synthesis and Characterization

Substituted ethanamines, including N-ethylated variants like the subject of this article, are crucial building blocks in organic synthesis. The secondary amine group provides a reactive site for a variety of chemical transformations, allowing for the construction of more complex molecules. The ethyl group on the nitrogen atom also impacts the molecule's steric and electronic properties, which can be fine-tuned for specific synthetic outcomes. The characterization of these compounds is essential for verifying their structure and purity, typically employing techniques such as NMR and IR spectroscopy, and mass spectrometry.

Scope and Defined Research Focus for the Chemical Compound

This article focuses exclusively on the chemical properties, synthesis, and characterization of this compound. The information presented is based on established principles of organic chemistry and data available for structurally related compounds, providing a comprehensive chemical profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClN B3136429 2-(4-Chlorophenyl)-N-ethyl-1-ethanamine CAS No. 41683-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-2-12-8-7-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVTTYBFMDDFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization Strategies and Analogs of 2 4 Chlorophenyl N Ethyl 1 Ethanamine for Academic Exploration

N-Substitution Reactions and Formation of Secondary and Tertiary Amine Derivatives

The secondary amine functionality of 2-(4-chlorophenyl)-N-ethyl-1-ethanamine is a key site for derivatization, allowing for the synthesis of a wide array of amides and more complex tertiary amines.

Acylation Reactions to Yield N-Substituted Amides

The reaction of the secondary amine with acylating agents, such as acyl chlorides or anhydrides, readily yields N-substituted amides. This transformation is a robust and widely employed method for modifying the properties of the parent amine. A common approach involves the reaction of a 2-arylethylamine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

For instance, the acylation of 2-(4-chlorophenyl)ethylamine, a close structural analog, with methacryloyl chloride in ethylene (B1197577) dichloride using triethylamine (B128534) as a base, produces N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide with a high yield. This reaction highlights a versatile method for introducing a polymerizable group onto the phenethylamine (B48288) scaffold. mdpi.com

Table 1: Synthesis of N-(2-arylethyl)-2-methylprop-2-enamides

EntryStarting AmineAcylating AgentSolventBaseProductYield (%)
12-(4-chlorophenyl)ethylamineMethacryloyl chlorideEthylene dichlorideTriethylamineN-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide94

Similarly, benzoylation of secondary amines can be achieved under neat conditions by reacting the amine with benzoyl chloride, offering a green and efficient protocol. scispace.com This method avoids the use of solvents and alkalis, with the reaction often reaching completion within minutes. scispace.com

Alkylation Reactions and Subsequent Quaternary Ammonium (B1175870) Salt Formation

Further alkylation of the secondary amine leads to the formation of tertiary amines. These reactions typically involve the use of alkyl halides. While early studies on N-alkylation of phenethylamines with simple alkyl groups showed diminished biological activity in some contexts, the synthesis of tertiary amines remains a fundamental derivatization strategy. nih.gov

The resulting tertiary amines can then be converted into quaternary ammonium salts through reaction with another molecule of an alkyl halide. This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physicochemical properties.

Modifications of the Phenyl Ring and Ethane Chain

The aromatic ring and the ethyl bridge of this compound are also amenable to a variety of chemical modifications, leading to a diverse array of analogs with altered electronic and steric properties.

Introduction of Additional Substituents on the Aromatic Ring

The 4-chlorophenyl ring can undergo electrophilic aromatic substitution to introduce additional functional groups. The directing effects of the existing chloro and alkylamine substituents will influence the position of the incoming electrophile. The chloro group is an ortho-, para-director, while the ethylamine (B1201723) group is also generally considered an ortho-, para-director. Common electrophilic aromatic substitution reactions include halogenation (e.g., bromination) and nitration.

For example, halogenation of the aromatic ring would likely result in the introduction of a second halogen atom at a position ortho to the ethylamine group. Similarly, nitration would introduce a nitro group onto the ring, which can then serve as a handle for further functionalization, such as reduction to an amino group.

Heterocyclic Incorporations and Ring Annulation (e.g., Imidazoles, Imidazolines)

The phenethylamine scaffold is a valuable precursor for the synthesis of various heterocyclic systems. Through intramolecular cyclization reactions, the ethylamine chain and the phenyl ring can be incorporated into new ring structures.

A notable example is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgthieme-connect.de This acid-catalyzed reaction proceeds via an intermediate iminium ion that undergoes intramolecular electrophilic attack by the aromatic ring. wikipedia.orgthieme-connect.de

Furthermore, the ethylamine moiety can be used to construct imidazole (B134444) and imidazoline (B1206853) rings. For instance, a synthetic route to a benzimidazole (B57391) derivative involves the reaction of a substituted o-phenylenediamine (B120857) with 2-(4-chlorophenyl)propionic acid, followed by cyclization. rasayanjournal.co.in While this example involves a slightly different starting material, it demonstrates the feasibility of incorporating the 4-chlorophenylethyl moiety into a benzimidazole structure. rasayanjournal.co.in The synthesis of imidazole derivatives containing a 2-(4-chlorophenyl) group has also been reported through the reaction of 2-chloro-1-(4-chlorophenyl)ethan-1-one with a substituted guanidine. mdpi.com

Imidazolines can be synthesized through the condensation of 1,2-diamines with nitriles or esters. uva.nl Although direct synthesis from this compound would require significant modification, its structural motifs can be incorporated into imidazoline-containing molecules.

Synthesis of Polymeric Systems Incorporating Phenethylamine Moieties

The incorporation of phenethylamine derivatives into polymeric structures is an area of growing interest, particularly for applications in materials science and biomedicine. nih.gov One approach involves the synthesis of monomers containing the phenethylamine moiety, which can then be polymerized.

A pertinent example is the synthesis of N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide, as mentioned previously. mdpi.com The methacrylamide (B166291) group in this molecule is a polymerizable vinyl unit. This monomer can then be used in the fabrication of molecularly imprinted polymers (MIPs). mdpi.comnih.gov MIPs are cross-linked polymers with template-shaped cavities that can selectively rebind a target molecule. researchgate.net In this case, the N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide can act as a functionalized template during the polymerization process. mdpi.comnih.gov After polymerization, the phenethylamine template can be cleaved, leaving behind a cavity that is complementary in size and shape, allowing for the selective recognition of related molecules. nih.gov

Table 2: Components for Molecularly Imprinted Polymer Synthesis

ComponentFunctionExample
Functional MonomerInteracts with the templateMethacrylic acid
Cross-linkerForms the polymer networkDivinylbenzene
TemplateCreates the recognition siteN-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide
InitiatorStarts the polymerization1,1′-azobiscyclohexanecarbonitrile
SolventSolubilizes the componentsEthylene dichloride

Molecularly Imprinted Polymers (MIPs) Utilizing N-(2-arylethyl)-2-methylprop-2-enamides

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have binding sites with high affinity and selectivity for a specific target molecule. mdpi.com A versatile method for creating MIPs involves using N-(2-arylethyl)-2-methylprop-2-enamides as functionalized templates. mdpi.comnih.gov This approach is significant for creating recognition sites for phenethylamines, including analogs of this compound.

The process begins with the synthesis of various N-(2-arylethyl)-2-methylprop-2-enamides. These are formed by reacting 2-arylethylamines with methacryloyl chloride in a suitable solvent like ethylene dichloride. mdpi.comresearchgate.net This synthesis has been successfully applied to a range of 2-arylethylamines with different substituents on the benzene (B151609) ring, including the key precursor 2-(4-chlorophenyl)ethylamine. mdpi.com The reaction yields are generally high, ranging from 46% to 94%. mdpi.comnih.govresearchgate.net

Substituent in Benzene RingStarting AmineYield (%)
4-F2-(4-fluorophenyl)ethylamine46-94%
4-Cl2-(4-chlorophenyl)ethylamine46-94%
2,4-Cl₂2-(2,4-dichlorophenyl)ethylamine46-94%
4-Br2-(4-bromophenyl)ethylamine46-94%
4-OMe2-(4-methoxyphenyl)ethylamine46-94%
3,4-(OMe)₂2-(3,4-dimethoxyphenyl)ethylamine46-94%

This table summarizes the various N-(2-arylethyl)-2-methylprop-2-enamides synthesized from their corresponding 2-arylethylamines, which serve as templates for MIPs. The yields for these reactions are reported to be in the range of 46-94%. mdpi.comnih.govresearchgate.net

Once synthesized, these N-(2-arylethyl)-2-methylprop-2-enamides serve as "functionalized templates." They contain both the structural motif of the target molecule and a polymerizable unit (the methacrylamide group). mdpi.com These templates are then co-polymerized with a cross-linking agent, such as divinylbenzene, to form a rigid polymer matrix. mdpi.comnih.gov

After polymerization, the crucial step is the removal of the template molecule to create the specific recognition cavities. This is achieved by hydrolyzing the amide linkage, which releases the original 2-arylethylamine residue from the polymer matrix. mdpi.comnih.gov The resulting polymer possesses cavities that are sterically and chemically complementary to the template molecule.

Research has demonstrated the efficacy of these MIPs. In an exemplary study, a polymer imprinted with N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide showed a high affinity for the target biomolecules tyramine (B21549) and L-norepinephrine. mdpi.comnih.gov The selectivity of these polymers is quantified by the imprinting factor (IF), which compares the binding capacity of the MIP to a non-imprinted polymer (NIP). The reported imprinting factors for tyramine and L-norepinephrine were 2.47 and 2.50, respectively, indicating a successful imprinting process and the creation of selective binding sites. mdpi.comnih.gov

Chiral Resolution and Enantiomeric Preparation of Related Phenethylamines

Chiral resolution is a critical process in stereochemistry for separating a racemic mixture into its individual enantiomers. wikipedia.org This is particularly important in the study of phenethylamines, as different enantiomers of a chiral compound can have distinct biological activities. The most prevalent method for resolving chiral amines is through the crystallization of diastereomeric salts. wikipedia.org

This classic technique involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a chiral resolving agent. wikipedia.org A widely used example is the resolution of racemic (±)-α-phenylethylamine using an enantiomerically pure form of tartaric acid. acs.orgnih.gov The reaction between the racemic amine (a mixture of R and S enantiomers) and the single enantiomer of the acid (e.g., D-tartaric acid) results in the formation of two diastereomeric salts: (R)-amine-(D)-acid and (S)-amine-(D)-acid.

Because these diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. wikipedia.orgacs.org Typically, the less soluble diastereomeric salt will crystallize out of the solution first. This salt can then be isolated, and the chiral amine enantiomer can be recovered by treatment with a base to break the salt linkage. acs.org The more soluble diastereomer remains in the mother liquor, from which the other enantiomer can be subsequently isolated. acs.org

Resolution MethodTarget CompoundResolving AgentCharacterizationOutcome
Diastereomeric Salt Crystallization(±)-α-phenylethylamineD-tartaric acidPolarimetry, Chiral HPLC, NMRSeparation of (R) and (S) enantiomers
Preferential Crystallization(±)-hydrobenzoinSeed crystals of (−)-hydrobenzoinN/ACrystallization of the (−)-enantiomer

This table provides examples of chiral resolution techniques applicable to phenethylamines and related compounds. wikipedia.orgacs.org

After separation, the enantiomeric purity of the resolved amine is determined. Several analytical techniques are employed for this characterization:

Polarimetry : Measures the optical rotation of the plane of polarized light, which is a characteristic property of chiral molecules. acs.org

High-Performance Liquid Chromatography (HPLC) : Utilizes a chiral stationary phase to separate the enantiomers, allowing for the determination of the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.). acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the presence of a chiral shift reagent, the NMR signals for the different enantiomers can be distinguished and quantified. acs.org

While diastereomeric salt crystallization is the most common method, other techniques such as preferential crystallization (also known as resolution by entrainment) can be used for the approximately 5-10% of racemates that crystallize as conglomerates (mixtures of enantiopure crystals). wikipedia.org This method involves seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer to induce its crystallization. wikipedia.org

Advanced Spectroscopic and Structural Characterization of 2 4 Chlorophenyl N Ethyl 1 Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.

The ¹H NMR spectrum of 2-(4-Chlorophenyl)-N-ethyl-1-ethanamine is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule. The 4-chlorophenyl group, the ethylamino group, and the ethanamine backbone each contain non-equivalent protons that would give rise to characteristic chemical shifts and splitting patterns.

The aromatic protons on the 4-chlorophenyl ring are expected to appear as two doublets in the downfield region (typically δ 7.0-7.5 ppm) due to their proximity to the electronegative chlorine atom and the deshielding effect of the aromatic ring current. The protons ortho to the chlorine atom would be magnetically distinct from those meta to it.

The protons of the ethyl group attached to the nitrogen atom would present as a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group), a classic ethyl spin system. The protons of the ethanamine bridge (-CH₂-CH₂-) would likely appear as two complex multiplets, influenced by coupling to each other and to the neighboring N-H proton. The N-H proton of the secondary amine is expected to be a broad singlet, though its chemical shift and appearance can be highly dependent on solvent and concentration.

Expected ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H (ortho to Cl)~ 7.28d~ 8.5
Aromatic H (meta to Cl)~ 7.15d~ 8.5
Ar-CH₂-~ 2.80t~ 7.0
-CH₂-NH-~ 2.95t~ 7.0
-NH-CH₂-CH₃~ 2.65q~ 7.2
-NH-Variable (e.g., ~1.5-2.5)br s-
-CH₂-CH~ 1.10t~ 7.2

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a distinct signal is expected for each unique carbon atom.

The aromatic carbons will resonate in the typical downfield region for benzene (B151609) derivatives (δ 120-140 ppm). The carbon atom bonded to the chlorine (C-Cl) will be shifted to a characteristic chemical shift, as will the ipso-carbon to which the ethylamine (B1201723) chain is attached. The other two aromatic carbons will also have distinct chemical shifts due to symmetry.

The aliphatic carbons of the ethyl and ethanamine moieties will appear in the upfield region of the spectrum. The carbons directly attached to the nitrogen atom (-CH₂-N) will be deshielded compared to the terminal methyl carbon (-CH₃).

Expected ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C (ipso to chain)~ 138
Aromatic C (para to chain, ortho to Cl)~ 132
Aromatic C (ortho to chain)~ 130
Aromatic C (meta to chain, meta to Cl)~ 128
Ar-CH₂-~ 38
-CH₂-NH-~ 50
-NH-CH₂-CH₃~ 45
-CH₂-CH₃~ 15

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the adjacent protons of the ethyl group (-CH₂- and -CH₃) and between the protons of the ethanamine bridge (Ar-CH₂- and -CH₂-N).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons, for example, linking the ¹H signal at ~1.10 ppm to the ¹³C signal at ~15 ppm, confirming the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different parts of the molecule. For example, correlations would be expected between the aromatic protons and the benzylic carbon (Ar-CH₂), and between the N-ethyl protons and the carbons of the ethanamine bridge.

Solid-state NMR could be utilized for the analysis of polymeric materials derived from this compound, providing insights into the structure and dynamics of the polymer chains in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups.

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and ethanamine groups) would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations are expected to produce one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the aliphatic amine would likely be found in the 1020-1250 cm⁻¹ range.

C-Cl Stretch: A strong absorption band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹ for an aryl chloride.

Aromatic C-H Bends: Out-of-plane C-H bending vibrations for the para-substituted benzene ring would give a strong band in the 800-850 cm⁻¹ region.

Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Weak-Medium
Aromatic C-H Stretch3010 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch1020 - 1250Medium
C-Cl Stretch1000 - 1100Strong
Aromatic C-H Out-of-Plane Bend (para-substituted)800 - 850Strong

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry distinguishes between ions with very similar nominal masses, enabling the determination of a compound's exact mass and elemental formula. For this compound (C₁₀H₁₄ClN), the calculated monoisotopic mass is 183.08145 Da. HR-MS analysis would be expected to confirm this precise mass, thereby verifying its elemental composition.

The fragmentation pattern of this compound under electron ionization (EI) is predicted to follow pathways characteristic of phenethylamine (B48288) and secondary amine derivatives. libretexts.org The primary fragmentation mechanisms include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and benzylic cleavage. libretexts.orgnih.gov

Key fragmentation pathways include:

Alpha-Cleavage: The bond between the chiral carbon and the methylene (B1212753) carbon of the ethyl group is susceptible to cleavage. The most dominant alpha-cleavage for secondary amines typically involves the loss of the largest alkyl group, but cleavage on either side of the nitrogen is possible. libretexts.org A significant fragmentation pathway is the cleavage of the bond between the two carbons of the ethanamine backbone, leading to the formation of a stable iminium ion.

Benzylic Cleavage: The bond between the phenyl ring and the adjacent methylene group can break, leading to the formation of a resonance-stabilized chlorotropylium or chlorobenzyl cation.

Loss of Neutral Fragments: The molecule can also lose neutral fragments such as an ethyl radical or an ethylene (B1197577) molecule through rearrangement processes.

Interactive Data Table: Predicted Mass Spectrometry Fragments
m/z (Nominal)Possible Fragment Ion FormulaFragmentation Pathway
183/185[C₁₀H₁₄ClN]⁺Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotopes
168/170[C₉H₁₁ClN]⁺Loss of a methyl radical (•CH₃)
125/127[C₇H₆Cl]⁺Benzylic cleavage, forming chlorotropylium ion
58[C₃H₈N]⁺Alpha-cleavage, forming [CH₃CH₂NH=CH₂]⁺

X-ray Crystallography for Solid-State Structural Elucidation

While a specific crystal structure for this compound is not publicly documented, its solid-state characteristics can be inferred from the crystallographic analysis of closely related derivatives and general principles of molecular packing. nih.govnih.govresearchgate.net

X-ray crystallography would reveal the precise three-dimensional arrangement of atoms in the crystal lattice. The molecular geometry is defined by specific bond lengths, bond angles, and torsion angles. The structure would feature a planar 4-chlorophenyl ring connected to a flexible N-ethylethanamine side chain. The nitrogen atom would exhibit a pyramidal geometry. nih.gov The conformation of the side chain, particularly the torsion angles around the C-C and C-N bonds, would be determined by the steric and electronic effects of the substituents and the constraints of the crystal packing.

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. rsc.orgnih.gov For this compound, the secondary amine group (N-H) is a critical functional group for forming hydrogen bonds, acting as a hydrogen bond donor. researchgate.net The nitrogen atom's lone pair can also act as a hydrogen bond acceptor. The chlorine atom on the phenyl ring can participate in halogen bonding, and the aromatic ring itself can engage in π-π stacking interactions. researchgate.net

Interactive Data Table: Potential Intermolecular Interactions
Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
Hydrogen BondingN-HN (of another molecule)2.8 - 3.2Formation of chains or dimers
Halogen BondingC-ClN, O, or another Cl3.0 - 3.5Directional interaction influencing packing
π-π StackingChlorophenyl RingChlorophenyl Ring3.3 - 3.8Stabilization through aromatic ring overlap
C-H···π InteractionsC-HChlorophenyl Ring2.5 - 2.9 (H to π-cloud)Contribution to overall packing stability

This compound is a chiral molecule due to the stereocenter at the carbon atom bonded to both the chlorophenyl group and the amino group. When a racemic mixture of a chiral compound crystallizes, it can form either a racemic compound (a single crystal containing both enantiomers in an ordered arrangement) or a conglomerate (a physical mixture of separate crystals, each containing only one enantiomer). mdpi.com

The crystallization behavior of chiral phenylethylamines is a subject of extensive study. acs.orgnih.gov Often, these compounds crystallize as racemates in centrosymmetric space groups, as has been observed for some derivatives. nih.gov However, the possibility of conglomerate formation, which allows for separation of enantiomers by preferential crystallization, cannot be ruled out without experimental data. oup.comacs.org The specific intermolecular interactions and packing efficiency of the enantiomers determine whether a racemate or a conglomerate is formed. acs.org

Chemical Reactivity and Mechanistic Studies of 2 4 Chlorophenyl N Ethyl 1 Ethanamine

Nucleophilic Characteristics of the Amine Functionality

The nitrogen atom in 2-(4-Chlorophenyl)-N-ethyl-1-ethanamine possesses a lone pair of electrons, rendering the amine functional group nucleophilic. This inherent nucleophilicity is the driving force for a variety of chemical transformations, most notably reactions with electrophilic carbon centers. The electronic environment of the nitrogen is influenced by the presence of an ethyl group and a 2-(4-chlorophenyl)ethyl substituent. The electron-donating nature of the alkyl groups is expected to enhance the nucleophilicity of the amine compared to ammonia.

Mechanistic Aspects of Nucleophilic Addition-Elimination with Acyl Chlorides

The reaction of secondary amines, such as this compound, with acyl chlorides is a classic example of nucleophilic addition-elimination. This reaction proceeds through a well-defined two-step mechanism to form an N,N-disubstituted amide.

The initial step involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.ukshout.education This attack leads to the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge. chemguide.co.ukchemguide.co.uk

Table 1: Predicted Reactants and Products for Nucleophilic Addition-Elimination

Reactant 1Reactant 2Predicted Product
This compoundAcetyl chlorideN-(2-(4-chlorophenyl)ethyl)-N-ethylacetamide
This compoundBenzoyl chlorideN-(2-(4-chlorophenyl)ethyl)-N-ethylbenzamide

Investigation of SN2 Reactions with Alkyl Halides

As a secondary amine, this compound is expected to readily participate in bimolecular nucleophilic substitution (SN2) reactions with suitable alkyl halides. The rate of these reactions is dependent on the concentration of both the amine and the alkyl halide.

The mechanism involves a backside attack by the nucleophilic nitrogen on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group in a single, concerted step. This process results in the formation of a trialkylammonium salt. The transition state of an SN2 reaction involves a pentacoordinate carbon atom.

The steric hindrance around both the nitrogen atom and the electrophilic carbon of the alkyl halide plays a crucial role in the reaction rate. Less sterically hindered alkyl halides, such as methyl and primary halides, are expected to react more rapidly than secondary halides. Tertiary alkyl halides are generally unreactive in SN2 reactions due to significant steric hindrance.

Table 2: Predicted Relative Reactivity in SN2 Reactions

Alkyl HalidePredicted Relative RateRationale
Methyl iodideFastestLeast sterically hindered
Ethyl bromideFastPrimary alkyl halide
Isopropyl chlorideSlowSecondary alkyl halide, increased steric hindrance
tert-Butyl bromideNo reactionTertiary alkyl halide, sterically hindered

Elimination Reactions

Under appropriate conditions, derivatives of this compound can undergo elimination reactions to form alkenes. The specific pathway, either E1 or E2, and the resulting stereochemical outcome are dependent on several factors.

Elucidation of E1 and E2 Elimination Mechanisms and Stereochemical Outcomes

Elimination reactions of alkylammonium salts derived from this compound, such as a quaternary ammonium (B1175870) hydroxide, can proceed via either an E1 (unimolecular) or E2 (bimolecular) mechanism.

The E2 mechanism is a concerted, one-step process where a base removes a proton from a β-carbon at the same time as the leaving group (the trialkylamine) departs. This mechanism requires an anti-periplanar arrangement of the proton and the leaving group, which dictates the stereochemistry of the resulting alkene. E2 reactions are favored by strong, bulky bases.

The E1 mechanism , in contrast, is a two-step process. The first step involves the slow, rate-determining departure of the leaving group to form a carbocation intermediate. In the second step, a weak base removes a proton from a β-carbon to form the alkene. The E1 mechanism does not have a strict stereochemical requirement for an anti-periplanar arrangement and often leads to a mixture of stereoisomeric alkenes.

For quaternary ammonium hydroxides derived from this compound, the Hofmann elimination is the expected pathway. This reaction typically proceeds via an E2 mechanism and preferentially forms the least substituted alkene (Hofmann's rule), a consequence of the steric bulk of the trialkylamine leaving group.

Influence of Base Strength and Substrate Structure on Elimination Pathways

The choice between E1 and E2 pathways is significantly influenced by the strength of the base and the structure of the substrate.

Base Strength: Strong bases, particularly sterically hindered ones like potassium tert-butoxide, strongly favor the E2 mechanism. Weaker bases, such as water or ethanol, are more likely to promote E1 reactions, especially with substrates that can form stable carbocations.

Substrate Structure: The structure of the alkyl groups on the nitrogen atom of the quaternary ammonium salt will determine the possible elimination products. The regioselectivity of the elimination will be governed by the accessibility of β-hydrogens to the base. According to Hofmann's rule, the base will preferentially abstract a proton from the least sterically hindered β-carbon, leading to the formation of the least substituted alkene.

Table 3: Predicted Major Elimination Products under Different Conditions

SubstrateBasePredominant MechanismMajor Alkene Product
[2-(4-Chlorophenyl)ethyl]trimethylammonium hydroxideHeatE2 (Hofmann)4-Chlorostyrene
[2-(4-Chlorophenyl)ethyl]diethylmethylammonium hydroxideHeatE2 (Hofmann)Ethene and N-(2-(4-chlorophenyl)ethyl)-N-methylamine

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Ring

The chlorophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The chlorine atom and the N-ethyl-1-ethanamine substituent will influence the reactivity of the ring and the regioselectivity of the substitution.

The chlorine atom is an ortho-, para-directing group, but it is also deactivating due to its inductive electron-withdrawing effect. The N-ethyl-1-ethanamine group, being an alkylamine, is an activating and ortho-, para-directing group. However, under the acidic conditions often required for EAS reactions, the amine nitrogen will be protonated to form an ammonium salt. The -NH(Et)(CH₂CH₂R)⁺ group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect.

Therefore, the outcome of electrophilic aromatic substitution on this compound will be highly dependent on the reaction conditions.

Under non-acidic or mildly activating conditions (if possible): The directing effects of both the chlorine and the amine group would need to be considered, likely leading to a complex mixture of products.

Under strongly acidic conditions (e.g., nitration with H₂SO₄/HNO₃ or Friedel-Crafts reactions): The amine will be protonated, and the deactivating, meta-directing ammonium group will dominate. Substitution will be directed to the positions meta to the ammonium group and ortho/para to the chlorine atom. Given the strong deactivation, forcing conditions would likely be required. For instance, nitration would be expected to yield primarily 2-chloro-4-(2-(ethylamino)ethyl)-1-nitrobenzene and 2-(2-chloro-5-nitrophenyl)-N-ethylethanamine.

Table 4: Predicted Products of Electrophilic Aromatic Substitution (under acidic conditions)

ReactionElectrophilePredicted Major Product(s)
NitrationNO₂⁺2-Chloro-4-(2-(ethylamino)ethyl)-1-nitrobenzene, 2-(2-Chloro-5-nitrophenyl)-N-ethylethanamine
HalogenationBr⁺1-Bromo-2-chloro-4-(2-(ethylamino)ethyl)benzene
Friedel-Crafts AcylationRCO⁺Reaction is unlikely due to deactivation of the ring by the ammonium group and potential reaction at the nitrogen.

Redox Chemistry of the Amine Moiety

The secondary amine group in this compound is a key center for redox activity. The nitrogen atom possesses a lone pair of electrons, making it susceptible to oxidation. The redox chemistry of this moiety is crucial in understanding its metabolic fate and its interactions in various chemical systems.

Oxidation Mechanisms:

The oxidation of the amine moiety in N-alkylated phenethylamines can proceed through several proposed mechanisms, primarily involving single-electron transfer (SET) or hydrogen atom transfer (HAT).

Single-Electron Transfer (SET): In this mechanism, the nitrogen atom donates an electron to an oxidizing agent, forming a nitrogen-centered radical cation. This intermediate is a key species in subsequent reactions. The stability of this radical cation is influenced by the electronic properties of the substituents on the aromatic ring and the alkyl groups attached to the nitrogen. The electron-withdrawing nature of the chlorine atom on the phenyl ring in this compound would likely make the amine slightly less susceptible to oxidation compared to its non-chlorinated analog by decreasing the electron density on the aromatic ring, which in turn influences the nitrogen's electron-donating ability.

Hydrogen Atom Transfer (HAT): This pathway involves the direct abstraction of a hydrogen atom from the N-H bond or the α-carbon (the carbon atom adjacent to the nitrogen) by a radical species.

Electrochemical studies on analogous amphetamine-like drugs suggest that the initial oxidation step often occurs at the aromatic nucleus, leading to the formation of a radical cation. This is then followed by reactions involving the amine group. For secondary amines, oxidation can also occur directly at the nitrogen atom, especially in non-acidic conditions where the amine is in its deprotonated form.

Oxidation Products:

The oxidation of the amine moiety can lead to a variety of products. One of the most significant reactions is N-dealkylation , specifically N-deethylation in this case. Following the initial oxidation to a radical cation or the formation of a carbinolamine intermediate (by hydroxylation at the α-carbon of the ethyl group), the C-N bond can cleave. This process would yield p-chloroamphetamine and acetaldehyde.

Another potential oxidation product is the corresponding hydroxylamine, formed by the direct oxidation of the nitrogen atom. Further oxidation could lead to the formation of a nitrone. The specific products formed will depend on the oxidizing agent used and the reaction conditions.

Table 1: Plausible Oxidation Products of the Amine Moiety in this compound

Product NameChemical FormulaFormation Pathway
p-ChloroamphetamineC₉H₁₂ClNN-deethylation
AcetaldehydeC₂H₄ON-deethylation
N-hydroxy-2-(4-chlorophenyl)-1-ethanamineC₁₀H₁₄ClNON-oxidation

Kinetic and Thermodynamic Considerations in Reactions Involving the Compound

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles. These factors are essential for predicting the compound's stability, reactivity, and the feasibility of its transformation into other substances.

Kinetic Considerations:

The kinetics of reactions, such as oxidation and N-dealkylation, are influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts. The rate of a reaction is determined by the height of the activation energy barrier (Ea).

For the N-dealkylation of N-alkylated amphetamines, the rate-determining step is often the initial oxidation of the amine or the cleavage of the C-H bond at the α-carbon. The strength of the C-H bond and the stability of the resulting radical or cationic intermediate play a crucial role. The presence of the chlorophenyl group can influence the electronic environment of the reaction center, thereby affecting the activation energy.

While specific rate constants for reactions of this compound are not documented in publicly available literature, studies on the metabolism of similar compounds by cytochrome P450 enzymes indicate that the nature of the N-alkyl substituent significantly affects the rate of N-dealkylation.

Thermodynamic Considerations:

Thermodynamics governs the spontaneity and equilibrium position of a reaction, which is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. The Gibbs free energy change is a function of the change in enthalpy (ΔH) and the change in entropy (ΔS).

Table 2: Key Factors Influencing the Kinetics and Thermodynamics of Reactions

FactorInfluence on Kinetics (Reaction Rate)Influence on Thermodynamics (Spontaneity/Equilibrium)
Temperature Increases the rate by providing more kinetic energy to overcome the activation barrier.Affects ΔG according to the equation ΔG = ΔH - TΔS. The effect depends on the sign of ΔS.
Concentration of Reactants Higher concentrations generally lead to a higher reaction rate (for multi-molecular reactions).Affects the position of equilibrium according to Le Chatelier's principle.
Catalysts Increase the reaction rate by providing an alternative reaction pathway with a lower activation energy.Do not affect the overall thermodynamics (ΔG) or the position of equilibrium.
Solvent Can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products. Can also affect the solubility of reactants.Can shift the position of equilibrium by differentially solvating reactants and products.
Substituent Effects (e.g., -Cl) The electron-withdrawing nature of the chloro group can decrease the rate of oxidation by making the amine nitrogen less electron-rich.Can influence the relative stability of reactants and products, thereby affecting ΔG.

Environmental Chemical Studies of Chlorinated Ethanamine Compounds

Biodegradation Pathways of Chlorinated Ethanamine Compounds

The biodegradation of chlorinated organic molecules, including compounds structurally related to 2-(4-Chlorophenyl)-N-ethyl-1-ethanamine, is a key process dictating their persistence and fate in the environment. Microorganisms have evolved diverse metabolic strategies to break down these synthetic compounds. researchgate.net The process can generally be divided into upper, middle, and lower metabolic pathways, which work to convert toxic halogenated aromatics into common cellular metabolites. researchgate.net

The presence or absence of oxygen profoundly influences the biodegradation pathways of chlorinated aromatic compounds. eurochlor.org

Aerobic Degradation: In the presence of oxygen, microorganisms typically initiate the degradation of chloroaromatics through oxidative mechanisms. eurochlor.org Three primary strategies have been identified:

Oxygenase Attack: Dioxygenases or monooxygenases insert oxygen atoms into the aromatic ring, leading to the formation of catechols. This initial step destabilizes the ring and prepares it for cleavage. eurochlor.org For a compound like this compound, this would likely result in a chlorinated catechol derivative.

Hydrolytic Dehalogenation: This mechanism involves the replacement of a chlorine atom with a hydroxyl group from water. eurochlor.org

Glutathione S-transferase Action: In this pathway, the chlorine atom is replaced by the sulfhydryl group of glutathione. eurochlor.org

Anaerobic Degradation: Under anaerobic conditions, the primary initial mechanism is reductive dehalogenation (also known as hydrogenolysis). eurochlor.org In this process, the chlorinated compound acts as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. eurochlor.org This is a crucial step, as highly chlorinated compounds are often resistant to aerobic degradation, while their less chlorinated products can be more readily broken down under aerobic conditions. eurochlor.org Complete mineralization of some highly chlorinated compounds may therefore require a sequence of anaerobic and aerobic environments. eurochlor.org

Cometabolism is another relevant process, where microbes degrading a primary substrate for energy produce enzymes that fortuitously break down a contaminant like a chlorinated ethanamine, without gaining any energy benefit from the contaminant itself. clu-in.org This can occur under both aerobic and anaerobic conditions. clu-in.org

Interactive Table 1: Comparison of Aerobic and Anaerobic Degradation Mechanisms for Chlorinated Aromatic Compounds

FeatureAerobic DegradationAnaerobic Degradation
Oxygen Requirement RequiredOccurs in the absence of oxygen
Primary Mechanism Oxidation (Oxygenase attack)Reduction (Reductive Dehalogenation)
Role of Compound Electron Donor / Carbon SourceElectron Acceptor
Initial Products Hydroxylated intermediates (e.g., Chlorocatechols)Less chlorinated congeners
Applicability More effective for lower-chlorinated compoundsOften required for higher-chlorinated compounds

Microbial enzymes are the catalysts for the biodegradation of chlorinated compounds. The specific enzymes involved determine the transformation pathways and degradation rates.

Key enzyme classes include:

Dehalogenases: These enzymes are central to breaking the carbon-halogen bond. They are broadly categorized based on their reaction mechanism. mdpi.com

Reductive Dehalogenases: Crucial in anaerobic environments, these enzymes catalyze the replacement of a halogen with hydrogen. mdpi.comnih.gov They are often sensitive to oxygen. nih.gov

Hydrolytic Dehalogenases: These enzymes, such as 4-chlorobenzoyl-CoA dehalogenase, replace a halogen with a hydroxyl group and are common in aerobic pathways. nih.govnih.gov

Oxygenases: These enzymes initiate aerobic degradation by incorporating oxygen into the aromatic ring.

Dioxygenases: These enzymes, like biphenyl-2,3-dioxygenase, incorporate both atoms of an oxygen molecule (O2) and are key in the upper catabolic pathways of compounds like polychlorinated biphenyls (PCBs). researchgate.netnih.gov

Monooxygenases: These enzymes, often flavin-dependent, incorporate one oxygen atom into the substrate. researchgate.netnih.gov

Dehydrogenases: Following the initial oxygenase attack, dehydrogenases can further transform the intermediate products, such as converting a dihydrodiol to a catechol. researchgate.netnih.gov

The degradation of this compound would likely involve an initial attack on the aromatic ring by an oxygenase under aerobic conditions or dehalogenation by a reductive dehalogenase under anaerobic conditions. Subsequent enzymatic steps could involve cleavage of the ethyl or amino groups. For instance, studies on chloroaromatic compounds have identified bacteria like Bacillus mucilaginosus that can dechlorinate compounds as an initial step, leading to intermediates like acetophenone.

Abiotic Degradation Processes (e.g., Photodegradation, Hydrolysis)

In addition to microbial activity, chlorinated ethanamine compounds can be degraded by non-biological, or abiotic, processes in the environment. The primary abiotic pathways are photodegradation and hydrolysis. researchgate.net These processes can significantly influence the persistence and transformation of such chemicals in aquatic and terrestrial systems.

Photodegradation: This process involves the breakdown of a chemical compound by light energy, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds, photodegradation can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other substances in the environment (photosensitizers) absorb light and transfer the energy to the contaminant. Photodegradation of chlorinated aromatic compounds can lead to the cleavage of the carbon-chlorine bond, a key step in detoxification. For compounds with amine functional groups, reactions with chlorine in sunlit waters can also lead to transformation. researchgate.netnih.gov

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. While the amine functional group in this compound is generally stable to hydrolysis, related structures can be susceptible under specific conditions. For example, amide linkages, which can be transformation products of amine compounds, can undergo acid-catalyzed hydrolysis. rsc.org The rate of hydrolysis is highly dependent on environmental factors such as pH and temperature.

Environmental Fate and Transport Considerations for Substituted Chlorophenyl Ethanamines

The environmental fate of a chemical describes its ultimate disposition, while transport refers to its movement through different environmental compartments like water, soil, and air. epa.gov For substituted chlorophenyl ethanamines, these properties are governed by the compound's physical and chemical characteristics, such as water solubility, vapor pressure, and its tendency to sorb to soil particles. nih.govwikipedia.org

Chlorinated aromatic compounds can be persistent in the environment. epa.gov The parent compound of the target molecule, phenylethylamine, is water-soluble, suggesting a potential for transport in aqueous systems. nih.govacs.org However, the presence of the chlorophenyl group may increase its affinity for organic matter in soil and sediment, a property measured by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). This sorption can reduce the compound's mobility in groundwater but also make it more persistent in the soil matrix. The ultimate environmental distribution will be a balance between its water solubility and its tendency to adsorb to solids.

Identification and Characterization of Transformation Products in Environmental Matrices

When a parent compound like this compound degrades in the environment, it forms various transformation products (TPs), also known as metabolites. researchgate.net These TPs can have different chemical properties and toxicities compared to the original molecule. nih.gov

Based on the degradation pathways discussed, several potential TPs can be hypothesized:

Dehalogenated Products: Reductive dehalogenation would produce 2-phenyl-N-ethyl-1-ethanamine.

Hydroxylated Products: Aerobic degradation or hydrolysis could replace the chlorine atom with a hydroxyl group, forming 2-(4-hydroxyphenyl)-N-ethyl-1-ethanamine.

Dealkylated/Deaminated Products: Enzymatic action could cleave the N-ethyl group to form 2-(4-chlorophenyl)-1-ethanamine, or remove the entire amino group to form 4-chlorophenylethanol or 4-chlorophenylacetic acid.

Ring Cleavage Products: Following initial oxidation of the aromatic ring under aerobic conditions, further enzymatic reactions would lead to the opening of the ring and the formation of smaller aliphatic acids that can be integrated into central microbial metabolism.

It is important to note that TPs are often more polar and water-soluble than their parent compounds, which can make them more mobile in soil and groundwater systems. nih.govnih.gov Therefore, monitoring for both the parent compound and its principal TPs is essential for a complete assessment of environmental contamination.

Analytical Methodologies for Environmental Monitoring

Effective monitoring of chlorinated ethanamines and other aromatic amines in environmental samples requires sensitive and selective analytical methods. The low concentrations typically found in environmental matrices necessitate sophisticated sample preparation and instrumental analysis techniques. researchgate.net

Sample preparation is a crucial first step to extract and concentrate the target analytes from complex matrices like water or soil and remove interfering substances. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov More modern microextraction techniques such as solid-phase microextraction (SPME) and single-drop microextraction (SDME) offer advantages by being faster and using little to no organic solvent.

Following extraction, instrumental analysis is performed for separation and quantification. The most common techniques for the determination of aromatic amines are based on chromatography. thermofisher.com

Interactive Table 2: Overview of Analytical Techniques for Aromatic Amine Monitoring

TechniquePrincipleCommon ApplicationNotes
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Analysis of polar and thermolabile compounds in water and soil extracts. thermofisher.comDoes not typically require a derivatization step for aromatic amines. thermofisher.com
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Analysis of volatile and semi-volatile amines in air and water samples. publisso.deOften requires a derivatization step to improve the volatility and chromatographic behavior of polar amines.
Capillary Electrophoresis (CE) Separates charged molecules in a capillary based on their different migration speeds in an electric field.Determination of aromatic amines in water samples. researchgate.netOffers high separation efficiency and requires small sample volumes.

These chromatographic methods are often coupled with various detectors, such as Flame Ionization Detectors (FID), or more specific and sensitive Mass Spectrometry (MS) detectors, which provide structural information for compound confirmation. researchgate.netpublisso.de

Future Directions and Emerging Research Avenues in the Study of 2 4 Chlorophenyl N Ethyl 1 Ethanamine

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred significant research into greener synthetic routes for amines. rsc.org Traditional methods for amine synthesis, such as the Gabriel synthesis and reductive alkylation, often suffer from low atom economy and the production of stoichiometric waste. rsc.org Future research is focused on overcoming these limitations through innovative catalytic processes.

Emerging sustainable approaches applicable to the synthesis of chlorinated amines include:

Biocatalysis : The use of enzymes as catalysts offers high selectivity and mild reaction conditions. For instance, the vanadium-dependent chloroperoxidase from Curvularia inaequalis has been identified as an effective biocatalyst for the selective chlorination of a wide range of amines to produce chloramines with high yields and excellent chemoselectivity. chemrxiv.org This chemoenzymatic approach is scalable and represents a significant step towards sustainable synthesis. chemrxiv.org

Continuous Flow Chemistry : Continuous flow reactors provide enhanced safety, precise control over reaction parameters, and improved heat transfer, which is crucial for managing exothermic reactions like N-chloramine formation. acsgcipr.org Researchers have developed continuous, biphasic processes for creating N-chloro-N,N-dialkylamines by reacting amines with aqueous sodium hypochlorite (B82951) (NaOCl), which allows for the safe and convenient formation of these reagents without the need for isolation of potentially unstable products. acsgcipr.org

Photocatalysis : A groundbreaking chlorination method utilizes mild blue light to activate catalysts made of iron and sulfur. chemistryforsustainability.org This technique allows chlorine to be added to organic molecules at room temperature without the harsh chemicals or high temperatures typical of traditional methods, thereby generating fewer byproducts and improving cost-effectiveness and safety. chemistryforsustainability.org

Alternative Energy Sources : Microwave-assisted and ultrasound-assisted synthetic methods are being explored to create more rapid and environmentally friendly routes to complex amine derivatives. researchgate.net

These methodologies represent a significant departure from conventional approaches, aiming to improve atom economy, reduce waste, and enhance safety in the synthesis of 2-(4-Chlorophenyl)-N-ethyl-1-ethanamine and related compounds. rsc.org

Advanced Characterization of Complex Derivatives and Architectures

As synthetic methodologies become more sophisticated, so too do the structures of the resulting molecules. The synthesis of complex derivatives containing the 2-(4-chlorophenyl)-ethylamine moiety is a growing area of interest. For example, researchers have developed multi-step synthetic pathways to produce complex benzimidazole (B57391) derivatives. rasayanjournal.co.inresearchgate.net These syntheses involve several intermediate compounds and purification steps, such as column chromatography. researchgate.net

The characterization of these complex architectures requires a suite of advanced analytical techniques:

Spectroscopy : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, are fundamental tools for confirming the structure of synthesized compounds. researchgate.net For instance, the synthesis of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide was confirmed using ¹H and ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). mdpi.com

X-ray Crystallography : This technique provides definitive proof of a molecule's three-dimensional structure. It has been used to determine the crystal structure of complex derivatives, such as nitrogen mustard-based nitroimidazoles that incorporate a (4-chlorophenyl) group, providing precise data on bond angles and molecular conformation. nih.gov

Chiral Analysis : Many derivatives of this compound are chiral. The study of stereoselective crystallization and the separation of enantiomers using chiral resolving agents, such as binaphthoic acid, is crucial for understanding their properties and potential applications. researchgate.net

These advanced characterization methods are essential for validating the outcomes of novel synthetic routes and for understanding the structure-property relationships of new, complex derivatives.

Integration of Experimental and Computational Approaches for Comprehensive Mechanistic Insights

To move beyond empirical observations, modern chemical research increasingly integrates experimental work with computational modeling. This synergy provides a deeper understanding of reaction mechanisms, transition states, and molecular properties that are often difficult or impossible to observe directly in the lab.

A prime example of this integrated approach is the study of the reactivity of amines with other molecules, where quantum chemical calculations can elucidate the reaction pathways. mdpi.com Computational tools can predict properties like electrophilicity, which helps explain the reactivity of different compounds. mdpi.com For example, calculations can determine the Gibbs free energy of hydration (ΔG°hyd) to understand a molecule's behavior in aqueous solutions. mdpi.com This combined approach, using experimental data from techniques like NMR alongside computational analysis, allows for the detailed characterization of intermediates, by-products, and reaction equilibria. mdpi.com

Table 1: Calculated Electrophilicity and Hydration Energy of Selected Carbonyls. This table illustrates how computational chemistry can be used to predict the reactivity of compounds, providing insights that complement experimental findings. Data adapted from computational studies on carbonyl reactivity. mdpi.com
CompoundElectrophilicity (ω)Calculated ΔG°hyd (kcal/mol)
Methanal2.28-4.1
Ethanal1.80+1.1
Acetone1.61+5.4

This integrated strategy is pivotal for designing more efficient reactions, predicting the formation of by-products, and understanding the fundamental chemical behavior of this compound.

Exploration of Novel Chemical Transformations and Reactions

Future research will continue to explore new chemical transformations that expand the synthetic utility of this compound and its analogs. This involves leveraging the reactivity of both the amine functional group and the chlorinated aromatic ring.

Examples of such novel transformations include:

Electrophilic Cyanation : The reaction of primary or secondary amines with an electrophilic cyanide source, such as cyanogen (B1215507) bromide, can produce N-monosubstituted cyanamides. mdpi.com This transformation was successfully used to synthesize N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide from (R)-4-chloro-α-methylbenzylamine. mdpi.com

Leuckart Synthetic Pathway : This pathway can be utilized to develop novel series of acetamide (B32628) derivatives from phenylethylamine moieties, which may possess interesting biological properties. researchgate.net

Synthesis of Heterocyclic Compounds : The core structure can be used as a building block for more complex molecules. For instance, intermediates derived from related chlorinated phenyl compounds have been used to synthesize nitrogen mustard-based nitroimidazoles, a class of compounds investigated for their potential therapeutic applications. nih.gov

Discovering and optimizing these new reactions will broaden the chemical space accessible from this compound, enabling the creation of a diverse library of derivatives for various applications.

Design of Green Chemistry Approaches for Chlorinated Amines in Environmental Contexts

The presence of a chlorine atom on the phenyl ring raises important environmental considerations. Chlorinated aromatic compounds can be persistent in the environment and may have ecotoxicological impacts. nih.gov For example, related compounds like 4-chloroaniline (B138754) are known to be persistent in aquatic environments and can lead to bioaccumulation. nih.gov

A key area of future research involves understanding and mitigating the environmental impact of chlorinated amines. Amine-containing compounds can react with disinfectants like chlorine in water treatment systems. researchgate.netnih.gov This reaction can rapidly form N-chloramines, which can later decompose. nih.govacs.org Such transformations are a concern because they can lead to the formation of disinfection by-products (DBPs), which may be harmful. researchgate.net

Green chemistry offers a framework for addressing these challenges through several avenues:

Benign by Design : Developing synthetic methods that avoid hazardous reagents and minimize waste is a core principle. The use of photocatalysis with iron-sulfur catalysts for chlorination is a prime example, as it avoids harsh chemicals and reduces byproduct formation. chemistryforsustainability.org

Atom Economy : Designing reactions that maximize the incorporation of reactant atoms into the final product reduces waste. rsc.org

Degradation Studies : Investigating the environmental fate and degradation pathways of this compound is crucial. Understanding how it transforms in different environmental compartments will inform risk assessments and the development of remediation strategies.

By integrating the principles of green chemistry into the entire lifecycle of chlorinated amines—from their synthesis to their ultimate environmental fate—researchers can work towards developing chemicals and processes that are both effective and environmentally sustainable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-N-ethyl-1-ethanamine, and how do reaction conditions influence yield and purity?

  • Methodology : A common approach involves reductive amination of 4-chlorophenylacetone with ethylamine under hydrogenation conditions using catalysts like palladium on carbon . Solvent choice (e.g., methanol or ethanol) and temperature (50–80°C) critically affect reaction kinetics and byproduct formation. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the amine with ≥95% purity .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodology :

  • NMR : 1H^1H NMR should show a triplet at δ 1.1–1.3 ppm (CH3_3 of ethyl group), a multiplet at δ 2.5–3.0 ppm (CH2_2-NH), and aromatic protons at δ 7.2–7.4 ppm (4-chlorophenyl) .
  • Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 197.1 (M+H+^+) .
  • X-ray Crystallography : For crystalline derivatives, SHELXL refinement (as in ) provides precise bond angles and torsion angles, with R-factors <0.06 indicating high accuracy .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Solubility can be enhanced via hydrochloride salt formation .
  • Stability : Stable under inert atmospheres at −20°C for long-term storage. Degrades upon prolonged exposure to light or moisture, forming oxidized byproducts .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental models validate its activity?

  • Methodology :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) quantify affinity (Ki_i). For example, competitive binding using 3H^3H-LSD in HEK293 cells transfected with 5-HT2A_{2A} receptors .
  • In Vitro Functional Assays : Measure cAMP modulation or calcium flux in neuronal cell lines to assess agonism/antagonism .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .
  • Isomer-Specific Analysis : Chiral HPLC separates enantiomers (if applicable), as stereochemistry significantly impacts receptor interactions .
  • Data Normalization : Use internal standards (e.g., deuterated analogs) to correct for batch-to-batch variability in biological assays .

Q. How can computational methods predict the compound’s pharmacokinetic and toxicological profiles?

  • Methodology :

  • Molecular Dynamics Simulations : Predict blood-brain barrier permeability using logP (calculated ~2.1) and polar surface area (PSA ~25 Å2^2) .
  • ADMET Prediction : Tools like SwissADME estimate hepatic clearance (CYP450 metabolism) and hERG channel inhibition risks .

Q. What advanced crystallization techniques improve structural analysis of derivatives?

  • Methodology :

  • Co-crystallization : Add co-formers (e.g., succinic acid) to enhance crystal lattice stability .
  • High-Throughput Screening : Use robotic platforms to test 96 solvent combinations for optimal crystal growth .

Key Considerations for Researchers

  • Stereochemical Purity : Chiral centers (if present) require enantioselective synthesis or resolution to avoid confounding biological data .
  • Data Reproducibility : Standardize assay protocols (e.g., cell passage number, serum-free conditions) to minimize variability .
  • Safety : Follow OSHA guidelines for handling amines; use fume hoods and PPE due to potential respiratory irritation .

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2-(4-Chlorophenyl)-N-ethyl-1-ethanamine

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